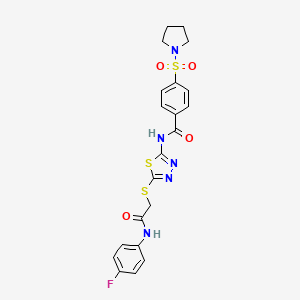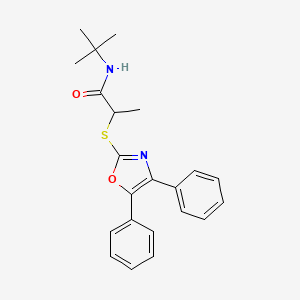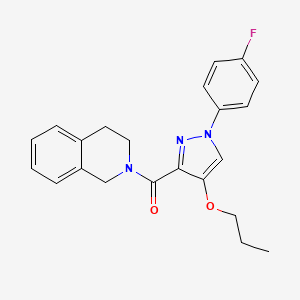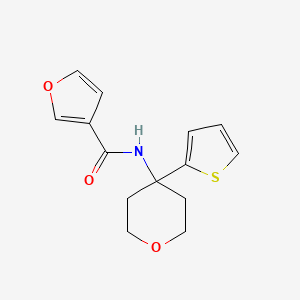![molecular formula C23H24FN3O3S B2916007 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252926-10-5](/img/no-structure.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H24FN3O3S and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Several studies have synthesized and evaluated derivatives of pyrimidine and related heterocyclic compounds for their antitumor activities. For instance, compounds containing fluorouracil derivatives have shown significant inhibitory effects against various cancer cell lines, suggesting that similar compounds could serve as potential antitumor agents (Xiong Jing, 2011; J. Xiong et al., 2009). These findings indicate that N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide could potentially be explored for its antitumor properties.
Antimicrobial Properties
Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials such as 2-chloro-6-ethoxy-4-acetylpyridine, has shown these compounds to possess good antibacterial and antifungal activities (A. Hossan et al., 2012). This suggests that derivatives like this compound might also be researched for antimicrobial applications.
Enzyme and Receptor Inhibition
Derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, showing subnanomolar affinity and potential for in vivo PET-radiotracers (Annelaure Damont et al., 2015). This indicates a research avenue for this compound in the study of neuroinflammation and related disorders.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide' involves the reaction of 2-amino-3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetamide with 2-(cyclohex-1-en-1-yl)ethan-1-amine in the presence of a coupling agent and a base. The resulting product is then acetylated using acetic anhydride and a base to obtain the final compound.", "Starting Materials": [ "2-amino-3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetamide", "2-(cyclohex-1-en-1-yl)ethan-1-amine", "coupling agent", "base", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetamide and 2-(cyclohex-1-en-1-yl)ethan-1-amine in a suitable solvent.", "Step 2: Add a coupling agent and a base to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove any insoluble material and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting product in a suitable solvent and add acetic anhydride and a base.", "Step 5: Stir the reaction mixture at room temperature for several hours and then quench with water.", "Step 6: Extract the product with a suitable organic solvent and dry over anhydrous sodium sulfate.", "Step 7: Purify the product by column chromatography or recrystallization to obtain the final compound." ] } | |
CAS RN |
1252926-10-5 |
Molecular Formula |
C23H24FN3O3S |
Molecular Weight |
441.52 |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H24FN3O3S/c24-18-9-5-4-8-17(18)14-27-22(29)21-19(11-13-31-21)26(23(27)30)15-20(28)25-12-10-16-6-2-1-3-7-16/h4-6,8-9,11,13H,1-3,7,10,12,14-15H2,(H,25,28) |
InChI Key |
AGGMVOKFHROMIK-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide](/img/structure/B2915924.png)

![N-[1-(4-Fluorophenyl)-3-hydroxy-3-methylbutan-2-yl]oxirane-2-carboxamide](/img/structure/B2915929.png)
![6-chloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2915930.png)
![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)
![11-[[4-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2915933.png)
![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)



![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2915943.png)
![4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2915944.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)